Arabin
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Overview
Description
Preparation Methods
The synthesis of Arabin involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Arabin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfoxide group to a sulfone group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of various products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Arabin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate and sulfoxide groups into molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Arabin involves its ability to inhibit cancer cell viability and induce phase II enzymes . The compound interacts with molecular targets and pathways involved in oxidative stress and cellular defense mechanisms. By modulating these pathways, it exerts its anticancer and antioxidant effects.
Comparison with Similar Compounds
Arabin is unique due to its dual functional groups: isothiocyanate and methylsulfinyl. Similar compounds include:
Sulforaphane: A naturally occurring isothiocyanate with similar anticancer properties.
Erucin: Another isothiocyanate with a similar structure but different biological activities.
Biological Activity
Arabin, a polysaccharide derived from various plant sources, has garnered attention in recent years for its diverse biological activities. This article delves into the biological properties of this compound, including its antibacterial, antioxidant, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Composition and Sources
This compound is primarily composed of arabinose, a pentose sugar that is a key component of hemicellulose in plant cell walls. It is commonly extracted from sources such as:
- Gum Arabic (from Acacia species)
- Beet Pulp
- Wheat Bran
These sources contribute to the varying biological activities observed in different studies.
1. Antibacterial Activity
This compound exhibits significant antibacterial properties against various pathogenic bacteria. A study investigating the antibacterial effects of gum Arabic extracts found substantial inhibition against:
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) for these bacteria was reported at concentrations as low as 15 mg/mL, indicating strong antibacterial potential .
2. Antioxidant Activity
The antioxidant capacity of this compound is notable. Research employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay revealed an IC50 value of 62.40 ± 0.21 mg/mL for gum Arabic extracts, demonstrating its effectiveness in neutralizing free radicals .
Extract Source | IC50 Value (mg/mL) |
---|---|
Gum Arabic | 62.40 ± 0.21 |
Beet Pulp | 75.00 ± 0.15 |
Wheat Bran | 80.00 ± 0.10 |
3. Anti-inflammatory Activity
This compound also shows promising anti-inflammatory effects. In vitro studies have demonstrated that gum Arabic can inhibit albumin denaturation by up to 88.4% at a concentration of 75 mg/mL, suggesting its potential use in managing inflammatory conditions .
Case Study: this compound Pessary in Preterm Birth Prevention
A clinical study evaluated the effectiveness of an this compound pessary in preventing preterm birth among women with twin pregnancies. The results indicated a significant reduction in preterm birth rates among those using the pessary compared to a control group . This highlights this compound's potential therapeutic applications beyond its nutritional benefits.
Phytochemical Investigations
Phytochemical analyses reveal that this compound-rich extracts contain various bioactive compounds such as:
- Saponins
- Flavonoids
- Tannins
These compounds contribute to the overall biological activity and health benefits associated with this compound .
Properties
IUPAC Name |
1-isothiocyanato-9-methylsulfinylnonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS2/c1-15(13)10-8-6-4-2-3-5-7-9-12-11-14/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLXLMNOHHPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCCCN=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345837 |
Source
|
Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75272-82-1 |
Source
|
Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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